Dimethyl chloromalonate

Description

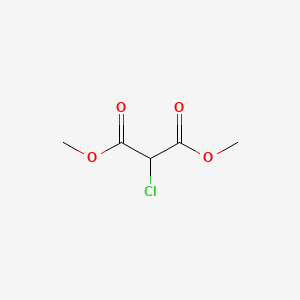

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-chloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBQBURECUEBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049018 | |

| Record name | Dimethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28868-76-0 | |

| Record name | Propanedioic acid, 2-chloro-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28868-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl chloromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028868760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl chloromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CHLOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3S4XL5PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl chloromalonate CAS number and properties

An In-Depth Technical Guide to Dimethyl Chloromalonate: Synthesis, Properties, and Applications

Introduction

This compound, identified by the CAS number 28868-76-0 , is a versatile and highly reactive reagent pivotal in modern organic synthesis.[1][2][3] Its unique structural features, particularly the presence of a labile chlorine atom positioned alpha to two electron-withdrawing methyl ester groups, make it an invaluable building block for creating complex molecular architectures. This guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling protocols.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| CAS Number | 28868-76-0[1][2] |

| Molecular Formula | C₅H₇ClO₄[1][2] |

| Molecular Weight | 166.56 g/mol [2] |

| Density | 1.305 g/mL at 25 °C[1] |

| Boiling Point | 105-106 °C at 19 mmHg[1] |

| Refractive Index | n20/D 1.437[1] |

| Flash Point | 107 °C (224.6 °F) - closed cup |

| Synonyms | 1,3-Dimethyl 2-chloropropanedioate, 2-Chloro-malonic acid dimethyl ester, Dimethyl α-chloromalonate |

Synthesis and Purification: A Practical Approach

A robust and scalable synthesis of this compound involves the direct chlorination of dimethyl malonate using sulfuryl chloride.[4] This method is favored for its efficiency and use of readily available starting materials.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: A 50-L glass reactor is purged with nitrogen and charged with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.[4]

-

Addition of Chlorinating Agent: Sulfuryl chloride (24.5 kg, 181.7 mol) is added to the stirred dimethyl malonate over a period of 1 hour, ensuring the temperature is maintained below 25 °C.[4]

-

Reaction Progression: The reaction mixture is then gradually heated to a temperature of 40-45 °C and maintained for 4-5 hours.[4]

-

Monitoring the Reaction: The progress of the reaction is monitored by Gas Chromatography (GC) until less than 6.0 area % of the starting dimethyl malonate remains.[4]

-

Cooling: Once the reaction is complete, the mixture is cooled to 25 °C and stirred for an additional 30 minutes.[4]

Causality in Experimental Choices:

-

Temperature Control: Maintaining the initial temperature below 25 °C during the addition of sulfuryl chloride is crucial to control the exothermic reaction and prevent runaway conditions. The subsequent heating to 40-45 °C provides the necessary activation energy for the reaction to proceed at a practical rate without promoting the formation of the undesired dimethyl 2,2-dichloromalonate impurity.[4][5]

-

Reaction Time: A reaction time of 4-5 hours is optimal for maximizing the yield of the desired monochlorinated product. Extending the reaction time, for instance to 48 hours, can lead to an increase in the formation of the dichloro impurity to as much as 15%.[4][5]

Purification Strategy

Commercially available this compound often contains dimethyl 2,2-dichloromalonate as a significant impurity.[4] While fractional distillation is a possible purification method, it can lead to considerable yield loss. A more practical approach for removing the dichloro impurity is through silica-plug filtration, which can yield this compound with a purity of greater than 95% as determined by GC.[4]

Caption: Synthesis and purification workflow for this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electrophilic nature of the alpha-carbon, which is activated by the adjacent ester groups and the chlorine atom. This makes it highly susceptible to nucleophilic attack.[6]

Key Reactions

-

O-Alkylation: this compound is an effective reagent for the O-alkylation of phenols. For instance, it reacts with guaiacol in the presence of a base like sodium hydroxide to form dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in the synthesis of the drug Bosentan.[4]

-

Cyclocondensation: It can undergo cyclocondensation reactions with amidines to construct pyrimidinedione scaffolds, which are important structural motifs in many pharmaceutical compounds.

-

Vicarious Nucleophilic Substitution (VNS): Carbanions of this compound can react with naphthoquinone derivatives through VNS, providing a pathway to functionalized aromatic systems.[1][7]

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other valuable organic compounds.[4][8]

-

Pharmaceuticals: It is a key starting material for anti-inflammatory drugs, fungicides, and agricultural chemicals.[8] Its role in synthesizing the API Vilazodone hydrochloride (Viibryd™) further highlights its importance in modern medicine.[4]

-

Fine Chemicals: It is also used in the preparation of artificial sweeteners, flavorings, cyclic imide esters, and cyclic amides.[8]

-

Organic Synthesis: this compound is used in the one-pot synthesis of tetra-alkoxycarbonylallylidenetriphenylphosphoranes and in the stereoselective synthesis of highly functionalized nitrocyclopropanes.[1][7]

Caption: Synthesis of a Bosentan intermediate using this compound.

Safety and Handling

This compound is a hazardous substance that causes severe skin burns and eye damage.[9][10] It is classified as a corrosive liquid.[9]

-

Personal Protective Equipment (PPE): When handling, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11] Work should be conducted in a well-ventilated area or a fume hood.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed, original containers.[9][11] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[11][12] Do not use aluminum or galvanized containers for storage.[9]

-

Spill Management: In case of a spill, evacuate the area and wear full protective clothing with a breathing apparatus.[9] Contain the spill with inert materials like sand or vermiculite and prevent it from entering drains.[9]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water and seek urgent medical attention.[11] If inhaled, move the person to fresh air and seek immediate medical help.[11] If swallowed, rinse the mouth but do not induce vomiting, and call for immediate medical assistance.[11]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its well-defined reactivity, coupled with established and scalable synthesis protocols, ensures its continued importance in both academic research and industrial applications, particularly in the realm of drug discovery and development. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization.

References

- Babu, G. R., Rajesh, T., Nagarjuna, R., Gopi Krishna, A. V., & Madhusudhan, G. (2011).

-

Chemsrc. (2025). This compound | CAS#:28868-76-0. Retrieved from [Link]

-

Shobha Lifescience. (n.d.). Dimethyl-2-Chloromalonate Manufacturer. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 28868-76-0). Retrieved from [Link]

-

(n.d.). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SLS. (n.d.). This compound, 94% | 374539-25G | SIGMA-ALDRICH. Retrieved from [Link]

-

Shanghai Talent Chemical Co.,Ltd. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate?. Retrieved from [Link]

Sources

- 1. This compound | 28868-76-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:28868-76-0 | Chemsrc [chemsrc.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Dimethyl dichloromalonate (29653-30-3) for sale [vulcanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. shobhalifesciences.com [shobhalifesciences.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound | C5H7ClO4 | CID 120070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

Dimethyl Chloromalonate (CAS 28868-76-0): A Comprehensive Technical Guide for Synthetic Applications

An In-depth Technical Guide: Dimethyl Chloromalonate

Abstract: This technical guide provides an in-depth analysis of this compound, a pivotal reagent in modern organic synthesis. We will explore its fundamental physicochemical properties, outline a validated, pilot-scale synthesis protocol, and discuss its reactivity and broad applications, particularly in the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this versatile building block.

Core Physicochemical Properties

This compound, also known as 2-chloro-malonic acid dimethyl ester, is a reactive organic compound valued for its role as a synthetic intermediate.[1][2] Its utility stems from the presence of a labile chlorine atom positioned on a carbon atom activated by two adjacent ester functionalities.[3] This structural arrangement facilitates a wide range of chemical transformations.

The core identity and physical characteristics of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₇ClO₄ | [1][4][5][6] |

| Molecular Weight | 166.56 g/mol | [1][4][5][6] |

| CAS Number | 28868-76-0 | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Density | 1.305 g/mL at 25 °C | [4][7] |

| Boiling Point | 105-106 °C at 19 mmHg | [4][7] |

| Refractive Index (n²⁰/D) | 1.437 | [4] |

| Purity (Commercial) | Typically ≥90-94%; >98% also available | [1][2][8] |

| Primary Impurity | Dimethyl 2,2-dichloromalonate | [8] |

Synthesis and Purification

The most practical and scalable method for producing this compound is through the direct chlorination of dimethyl malonate using sulfuryl chloride (SO₂Cl₂).[8] This process, while efficient, requires careful control of reaction parameters to maximize the yield of the desired mono-chlorinated product and minimize the formation of the primary byproduct, dimethyl 2,2-dichloromalonate.[8][9]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Optimized Pilot-Scale Synthesis Protocol

This protocol is adapted from a validated, scalable process and is designed to produce high-purity this compound.[8]

Materials and Equipment:

-

50-L glass reactor with stirring, temperature control, and nitrogen inlet

-

Dimethyl malonate (20 kg, 151.4 mol)

-

Sulfuryl chloride (24.5 kg, 181.7 mol, 1.2 equiv.)

-

Gas chromatograph (GC) for in-process monitoring

Procedure:

-

Reactor Setup: Purge the 50-L glass reactor with dry nitrogen gas.

-

Charging Reactant: Charge the reactor with dimethyl malonate (20 kg) at an ambient temperature of 25 °C.

-

Reagent Addition: Begin stirring and add sulfuryl chloride (24.5 kg) to the reactor over a period of 1 hour. Causality: A slow addition rate is critical to manage the exothermic nature of the reaction and maintain the batch temperature below 25 °C, preventing premature side reactions.

-

Controlled Heating: Once the addition is complete, gradually heat the reaction mixture to a target temperature range of 40-45 °C.

-

Reaction Maintenance & Monitoring: Maintain the temperature at 40-45 °C for 4-5 hours. Causality: This temperature range provides an optimal balance between a practical reaction rate and the suppression of over-chlorination. Monitor the reaction progress by taking samples for GC analysis. The reaction is considered complete when the area percentage of the starting dimethyl malonate is less than 6.0%.

-

Cooldown and Isolation: Once complete, cool the reaction mixture to 25 °C. The resulting liquid is the crude this compound. This crude product can be used directly for some applications or purified further.[8] The yield of crude product is typically quantitative (~98%), with a purity of approximately 90% as determined by GC.[8]

Purification Strategy

The primary impurity, dimethyl 2,2-dichloromalonate, is often formed at levels around 5%.[8] While fractional distillation is a possible purification method, it can lead to significant yield loss. A more efficient and scalable method for achieving >95% purity is filtration through a silica-plug, which effectively removes the more polar dichloro impurity.[8]

Spectroscopic Characterization

Validation of the synthesized product is achieved through standard spectroscopic techniques. The expected data provides a clear fingerprint for identifying this compound and distinguishing it from starting materials and byproducts.

| Technique | Expected Characteristics |

| ¹H NMR | Two singlets are expected: one for the methine proton (CH-Cl) and one for the six equivalent protons of the two methyl ester groups (-OCH₃). The absence of a triplet around 3.3-3.5 ppm confirms the absence of unreacted dimethyl malonate.[10] |

| ¹³C NMR | Expected signals include those for the two equivalent carbonyl carbons (C=O), the chlorinated methine carbon (CH-Cl), and the two equivalent methoxy carbons (-OCH₃). |

| IR Spectroscopy | A strong, characteristic C=O stretching absorption for the ester groups is expected near 1750 cm⁻¹. A C-Cl vibrational band should be present in the 550–750 cm⁻¹ region.[9] |

| Mass Spectrometry (EI-MS) | The mass spectrum will show the molecular ion peak (M⁺). Key fragmentation patterns would include the loss of a methoxy group (·OCH₃, M-31) or a methoxycarbonyl group (·COOCH₃, M-59). |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the electrophilic nature of the central carbon atom, which is activated by both the chlorine atom and the two electron-withdrawing ester groups.[3] This makes it an excellent substrate for nucleophilic substitution reactions.

General Reactivity Workflow

The compound serves as a versatile C3 building block, enabling the construction of more complex molecular frameworks.[3] A typical reaction involves the displacement of the chloride by a nucleophile, introducing the dicarbomethoxy-methyl moiety into the target molecule.

Sources

- 1. scbt.com [scbt.com]

- 2. biocompare.com [biocompare.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 28868-76-0 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C5H7ClO4 | CID 120070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 28868-76-0 [m.chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Dimethyl dichloromalonate (29653-30-3) for sale [vulcanchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Dimethyl chloromalonate, with the chemical formula C₅H₇ClO₄, is a halogenated diester that serves as a pivotal building block in organic synthesis.[1] Its unique structural features, particularly the presence of an electrophilic chlorinated carbon flanked by two electron-withdrawing methoxycarbonyl groups, make it a versatile reagent for the construction of a wide array of molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the methodologies for their empirical verification. Understanding these properties is paramount for its effective handling, reaction optimization, and purification in a laboratory setting.

I. Core Physicochemical Properties

The fundamental physical constants of this compound are crucial for its identification, purification, and use in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO₄ | [1] |

| Molecular Weight | 166.56 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 208 °C at 760 mmHg; 105-106 °C at 19 mmHg | [1][2] |

| Density | 1.305 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.437 | [1][2] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [1] |

| CAS Number | 28868-76-0 | [1] |

II. Experimental Determination of Physical Properties

The following sections detail the experimental methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

A. Boiling Point Determination

The boiling point is a critical indicator of a liquid's purity. For this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology: Thiele Tube Method [3][4]

-

Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The thermometer bulb and the fusion tube should be at the same level.

-

Heating: The Thiele tube is heated gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles is observed. This is the initial boiling point.

-

Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded. The boiling point is the average of these two temperatures.

Caption: Workflow for Boiling Point Determination.

B. Density Measurement

Density is a fundamental physical property that can be used to assess the purity and identity of a liquid.

Methodology: Pycnometer Method [5][6]

-

Calibration: A clean, dry pycnometer (a specific volume flask) is weighed accurately (m₁).

-

Water Measurement: The pycnometer is filled with deionized water of a known temperature, and the excess is wiped off. The filled pycnometer is weighed (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.

-

Sample Measurement: The pycnometer is dried thoroughly and filled with this compound. It is then weighed again (m₃).

-

Calculation: The density of this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

Caption: Workflow for Density Measurement.

C. Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property and is useful for identifying and assessing the purity of liquid samples.

Methodology: Abbe Refractometer [7][8]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the Abbe refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Caption: Workflow for Refractive Index Measurement.

D. Solubility Profile

Understanding the solubility of this compound is essential for choosing appropriate solvents for reactions, extractions, and chromatography.

Methodology: Qualitative Solubility Testing [2][9]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, diethyl ether, ethanol, acetone, toluene, and hexane.

-

Procedure: Approximately 0.1 mL of this compound is added to 2 mL of the solvent in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. Given its structure, this compound is expected to be soluble in most common organic solvents but have limited solubility in water.

III. Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure of this compound.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple.

-

Methine Proton (-CH(Cl)-): A singlet is anticipated for the proton attached to the chlorinated carbon. Due to the electron-withdrawing effects of the chlorine atom and the two adjacent carbonyl groups, this proton will be significantly deshielded, and its chemical shift is expected to be in the range of 4.5-5.5 ppm .

-

Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups will appear as a single, sharp singlet. Their chemical shift is expected to be in the typical range for methyl esters, around 3.8 ppm .

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon framework.

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the ester groups are expected to resonate in the downfield region, typically around 165-170 ppm .

-

Methine Carbon (-CH(Cl)-): The carbon atom bonded to the chlorine will be significantly deshielded and is expected to appear in the range of 60-70 ppm .

-

Methyl Carbons (-OCH₃): The two equivalent methyl carbons of the ester groups will appear in the upfield region, typically around 50-55 ppm .

C. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in this compound.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ , characteristic of the carbonyl groups in an ester. The presence of the electron-withdrawing chlorine atom on the α-carbon may shift this band to a slightly higher frequency compared to a non-halogenated malonate.

-

C-O Stretch: Strong absorption bands corresponding to the C-O single bond stretching of the ester groups are expected in the region of 1100-1300 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methine groups will appear in the region of 2900-3000 cm⁻¹ .

-

C-Cl Stretch: A weaker absorption band for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹ .

IV. Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water.

V. Conclusion

The physical properties of this compound are well-defined and can be reliably determined using standard laboratory techniques. A thorough understanding of these properties is indispensable for its safe and effective application in research and development. The data and methodologies presented in this guide serve as a comprehensive resource for scientists and professionals working with this important synthetic intermediate.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Scribd. Solubility Testing of Organic Compounds | PDF. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

YouTube. Solubility Tests for Organic Compounds. [Link]

-

AIP Publishing. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. [Link]

-

Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. [Link]

-

University of Missouri–St. Louis. Experiment 4: Refractive Index. [Link]

-

Acta Physica Polonica A. An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. [Link]

-

Academia.edu. EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. [Link]

-

Wiley Online Library. NMR Spectra of New Compounds. [Link]

-

University of Technology, Iraq. Organic Chemistry LABORATORY. [Link]

-

ResearchGate. Density of Liquid – Organic Compounds. [Link]

-

MDPI. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

University of California, Irvine. Experiment 1 - Density, Measurement, & Error. [Link]

-

ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]

-

Babcock University. Experiment 1: Determining the Densities of Solids. [Link]

-

RSC Publishing. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChem. Dimethyl methylmalonate | C6H10O4 | CID 69104. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). [Link]

-

SpectraBase. Dimethyl malonate - Optional[1H NMR] - Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

Sources

- 1. This compound 94 28868-76-0 [sigmaaldrich.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. davjalandhar.com [davjalandhar.com]

- 9. www1.udel.edu [www1.udel.edu]

Dimethyl chloromalonate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Dimethyl Chloromalonate

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No: 28868-76-0). The information herein is synthesized from authoritative Safety Data Sheets (SDS) to provide not just protocols, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

This compound is a highly reactive and corrosive organic compound essential for various synthetic pathways, including the preparation of functionalized nitrocyclopropanes and 4,5,6-trichloropyrimidine.[1] However, its utility is matched by its significant hazard profile. It is classified as a corrosive liquid that causes severe skin burns and serious, potentially irreversible, eye damage.[2][3][4] The compound is also corrosive to many metals and requires meticulous attention to handling and storage protocols to mitigate risks.[2] This guide provides an in-depth analysis of these hazards and outlines the necessary control measures for its safe use in a professional laboratory setting.

Identification and Physicochemical Properties

A foundational aspect of safety is understanding the fundamental properties of a substance. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling strategies.

Chemical Identifiers:

-

IUPAC Name: dimethyl 2-chloropropanedioate[3]

-

Synonyms: Dimethyl 2-chloromalonate, Chloromalonic Acid Dimethyl Ester[3][5]

-

CAS Number: 28868-76-0[3]

Physicochemical Data:

| Property | Value | Source |

| Appearance | Liquid | [8] |

| Density | 1.305 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 105-106 °C @ 19 mmHg | [1][7] |

| Flash Point | 107 °C (224.6 °F) - Closed Cup | [9] |

| Water Solubility | Does not mix well with water; sinks | [8] |

Comprehensive Hazard Analysis

Understanding the specific risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with the signal word "Danger".[2][9]

Caption: GHS Hazard Profile for this compound.

Health Hazards: A Corrosive Threat

The primary health risk associated with this compound is its severe corrosivity.[8]

-

Skin Contact: Direct contact can produce severe chemical burns, characterized by pain, redness, and deep tissue damage that may heal slowly with scar formation.[8] The acidic nature of the compound leads to coagulation necrosis, a process where tissue proteins are denatured.[8]

-

Eye Contact: This is a critical exposure route. The substance is capable of causing severe, irreversible eye damage.[2] Direct contact produces pain, tearing, and burns.[8] Vapors and mists are also extremely irritating and can cause lachrymation (heavy tearing).[8][10]

-

Inhalation: While not classified as "harmful by inhalation" due to a lack of specific data, its corrosive nature means that vapors can cause significant irritation to the respiratory tract, leading to coughing, choking, and mucous membrane damage.[8] Prolonged exposure may result in reduced lung function and could potentially trigger Reactive Airways Dysfunction Syndrome (RADS), a non-allergenic, asthma-like condition.[8]

-

Ingestion: Ingestion of acidic corrosives can cause immediate and severe burns to the mouth, throat, and esophagus, resulting in pain and difficulty swallowing or speaking.[8]

Physicochemical Hazards

-

Fire and Explosion: this compound is a combustible liquid with a relatively high flash point, meaning it presents a slight fire hazard when exposed to heat or flame.[8][9] A significant, and often overlooked, danger arises from its reactivity with certain metals. It reacts with mild steel, galvanized steel, and zinc to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air.[8] Heating can also cause containers to expand or decompose, leading to violent rupture.[8]

-

Reactivity and Incompatibility: The compound is stable under normal conditions but is highly reactive with a range of substances.[2][8] Contact with alkaline materials liberates heat.[8] It is crucial to avoid contact with:

-

Strong oxidizing agents (e.g., nitrates, perchlorates)

-

Bases and alkalies

-

Strong reducing agents

-

Chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates)[8]

-

Exposure Controls and Safe Handling Protocols

A proactive approach to safety, centered on minimizing exposure, is essential. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to physically isolate the researcher from the hazard.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control vapor inhalation.[8][10]

-

Isolation: Where possible, use closed systems to prevent the generation and escape of vapors or mists.[2]

-

Safety Equipment: An emergency safety shower and eyewash station must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

-

Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory. Given the severe eye damage risk, a face shield worn over goggles is strongly recommended when handling bulk quantities or when there is a splash hazard.[8][9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent any possibility of skin contact.[11] Ensure gloves are inspected before use and replaced if signs of degradation appear.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with a Type ABEK filter for organic vapors, inorganic vapors, acid gases, and ammonia is recommended.[9]

Procedural Handling

-

Avoid All Contact: Treat this compound with extreme caution. Avoid all personal contact, including the inhalation of vapors.[8]

-

Dilution Protocol: A critical safety warning is to ALWAYS add the material to water slowly and NEVER add water to the material. This prevents a potentially violent exothermic reaction.[8]

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][11]

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse. Do not allow clothing wet with the material to remain in contact with the skin.[8][11]

Emergency Procedures: A Validating System of Response

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

The following decision tree outlines the immediate actions required following an exposure.

Caption: Immediate first-aid response to this compound exposure.

Detailed First-Aid Protocol:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[8] Quickly remove all contaminated clothing, including footwear. Continue flushing with water and seek immediate medical attention.[2][8]

-

In Case of Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[8] Ensure complete irrigation by occasionally lifting the upper and lower lids. Seek immediate medical attention without delay.[2][8]

-

If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2] Urgent hospital treatment is likely needed; contact a doctor or Poisons Information Centre at once.[8]

Accidental Release (Spill) Measures

A structured response to a spill is critical to prevent exposure and environmental contamination.

Caption: Step-by-step protocol for managing a this compound spill.

Spill Response Protocol:

-

Clear Area: Immediately clear the area of all personnel and move upwind of the spill.[8]

-

Alert: Alert the appropriate emergency response team or Fire Brigade, informing them of the location and nature of the hazard.[8]

-

Protect: Do not touch the spilled material. Wear full body protective clothing, including respiratory protection, before entering the area.[8]

-

Contain: Prevent the spillage from entering drains or water courses by any means available.[8]

-

Absorb: For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[8]

-

Collect & Dispose: Place the absorbed material into a suitable, labeled container for disposal. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][8]

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide (CO₂).[2][8]

-

Hazards: Be aware that the substance is combustible.[8] Combustion can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[8] Containers may rupture violently if heated.[8]

-

Protective Equipment: Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[8]

-

Evacuation: If any large container is involved in a fire, consider evacuation by 800 meters in all directions.[8]

Storage and Disposal

Storage Conditions

Proper storage is crucial to maintaining the stability of the chemical and preventing hazardous reactions.

-

Containers: Store in original, tightly sealed containers.[8] Lined metal cans or plastic pails are recommended.[8] Crucially, DO NOT use aluminum or galvanized containers due to the risk of a reaction that produces flammable hydrogen gas.[8]

-

Location: Store in a cool, dry, well-ventilated area designated as a "corrosives area".[8][10] The storage area should be locked up.[2]

-

Segregation: Store away from incompatible materials (oxidizers, bases, reducing agents) and foodstuff containers.[8]

Disposal Considerations

This compound and its container must be disposed of as hazardous waste.[8]

-

Regulations: All waste must be handled in accordance with local, state, and federal regulations.[8] In the US, it is classified under EPA hazardous waste number D002 for corrosivity.[8]

-

Procedure: Consult a licensed professional waste disposal service. Do not allow waste to enter the sewer system or drains.[2][8]

Transportation Information

For shipping and transportation, this compound is regulated as a hazardous material.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT / ADR / IMDG / IATA | 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (this compound) | 8 | II |

This classification underscores the global recognition of its corrosive hazard during transport.[2][10]

References

-

This compound Safety Data Sheet , Santa Cruz Biotechnology, Inc.

-

SAFETY DATA SHEET: this compound , Sigma-Aldrich.

-

SAFETY DATA SHEET: this compound , TCI Chemicals.

-

SAFETY DATA SHEET: Diethyl chloromalonate , Fisher Scientific.

-

This compound PubChem Compound Summary , National Center for Biotechnology Information.

-

This compound Safety Data Sheet , ChemicalBook.

-

This compound Product Page , Sigma-Aldrich.

-

This compound Safety Information , Sigma-Aldrich.

-

Material Safety Data Sheet - Dimethyl Malonate, 99+% , Cole-Parmer.

-

Safety Data Sheet: Dimethyl malonate , Carl ROTH.

-

Safety Data Sheet: Dimethyl malonate , Carl ROTH.

-

Chemical Properties of this compound (CAS 28868-76-0) , Cheméo.

-

SAFETY DATA SHEET: Dimethyl malonate , Fisher Scientific.

-

This compound Properties , ChemicalBook.

-

This compound 98.0+%, TCI America™ , Fisher Scientific.

-

Dimethyl malonate-SDS , MedChemExpress.

-

SAFETY DATA SHEET: Dimethyl malonate , Thermo Fisher Scientific.

-

Dimethyl-2-Chloromalonate Manufacturer , Shobha Lifescience.

-

This compound 28868-76-0 , Tokyo Chemical Industry (India) Pvt. Ltd.

-

SAFETY DATA SHEET: Dimethyl malonate , Sigma-Aldrich.

-

Dimethyl Malonate cas108-59-8 SDS , Durham Tech.

-

DIMETHYL MALONATE FOR SYNTHESIS MSDS , Loba Chemie.

Sources

- 1. This compound | 28868-76-0 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C5H7ClO4 | CID 120070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound (CAS 28868-76-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound 94 28868-76-0 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound 94 28868-76-0 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of Dimethyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Dimethyl Chloromalonate

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the creation of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility lies in its trifunctional nature, possessing two ester groups and a reactive chlorine atom, which allow for a variety of chemical transformations.[1] Specifically, it is employed in the synthesis of compounds like 4,5,6-trichloropyrimidine and in the stereoselective synthesis of highly functionalized nitrocyclopropanes.[1] Carbanions of this compound are also known to react with naphthoquinone derivatives.[1] However, its reactivity also brings inherent hazards that necessitate a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks in a laboratory setting. This guide provides an in-depth, experience-driven framework for the safe handling and storage of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[2][3][4] It is crucial to recognize that the risks associated with this chemical extend beyond direct contact and encompass potential respiratory irritation and long-term health effects.[2]

Primary Hazards:

-

Corrosivity: The compound is highly corrosive and can cause severe chemical burns to the skin and eyes upon direct contact.[2][3] Vapors and mists are also extremely irritating.[2]

-

Respiratory Irritation: Inhalation of vapors can lead to respiratory tract irritation, coughing, choking, and damage to mucous membranes.[2] In some individuals, this can provoke further lung damage.[2] Prolonged or repeated exposure may result in reduced lung function.[2]

-

Long-Term Health Effects: There is a potential for developing asthma-like symptoms, which may persist for months or even years after exposure ceases, a condition known as reactive airways dysfunction syndrome (RADS).[2]

Physicochemical Properties and Their Implications

A comprehensive understanding of the physicochemical properties of this compound is the foundation of a robust safety protocol.

| Property | Value | Implication for Handling and Storage |

| Molecular Formula | C₅H₇ClO₄[4] | Indicates the presence of chlorine, a halogen that contributes to its reactivity. |

| Molecular Weight | 166.56 g/mol [4][5][6] | Standard molecular weight for stoichiometric calculations. |

| Appearance | Liquid[2] | Spills can spread quickly; does not mix well with water.[2] |

| Boiling Point | 105-106 °C at 19 mmHg[1][5][6] | Volatility increases with temperature, elevating the risk of inhalation.[2] |

| Density | 1.305 g/mL at 25 °C[1][2][5][6] | Sinks in water, which is important to consider during spill cleanup.[2] |

| Flash Point | 107 °C (224.6 °F) - closed cup[5] | It is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[2] |

| Stability | Stable under normal conditions.[3][7] | However, it can decompose upon heating, leading to violent rupture of containers.[2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[8][9][10] This is the primary engineering control to prevent the inhalation of harmful vapors.

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental contact.[8] Ensure these are tested regularly and the access path is unobstructed.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Figure 1. Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Detailed PPE Specifications:

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7] All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or EN 166 standards.[2][7]

-

Hand Protection: Handle with chemically resistant gloves that have been inspected for integrity before use.[7] Use proper glove removal technique to avoid skin contact.[7]

-

Body Protection: A flame-resistant lab coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

-

Respiratory Protection: When engineering controls are not sufficient, or during emergency situations such as a spill, a NIOSH-approved respirator with an appropriate filter (e.g., Type A) should be used.[2] Respirator use must be in accordance with a comprehensive respiratory protection program (OSHA 29 CFR 1910.134).[2]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to preventing exposure and ensuring the safety of all laboratory personnel.

General Handling Precautions

-

Avoid all personal contact, including inhalation of vapors.[2]

-

Work in a well-ventilated area, preferably a chemical fume hood.[2][8]

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[2][3][8]

Step-by-Step Protocol: A Typical Alkylation Reaction

This protocol illustrates the integration of safety measures into a standard experimental workflow.

-

Preparation and Pre-Reaction Setup:

-

Ensure the fume hood is functioning correctly.

-

Gather all necessary glassware and ensure it is free from cracks or defects.

-

Don all required PPE as determined by your risk assessment (see Figure 1).

-

Measure the required amount of this compound in the fume hood using a graduated cylinder or a syringe.

-

-

Reaction Execution:

-

Set up the reaction apparatus within the fume hood, ensuring it is securely clamped.

-

If the reaction requires heating, use a heating mantle with a stirrer and a temperature controller. Avoid open flames.

-

Slowly add the this compound to the reaction mixture. Be mindful of any exothermic reactions.

-

Keep the fume hood sash at the lowest practical height throughout the reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.

-

Perform all extractions and solvent removal steps within the fume hood.

-

If purification by chromatography is necessary, conduct this in the fume hood as well.

-

-

Waste Disposal:

Storage Requirements: Maintaining Chemical Stability and Integrity

Proper storage of this compound is crucial to prevent degradation, maintain its purity, and avoid hazardous reactions.

-

Storage Location: Store in a cool, dry, and well-ventilated area.[2][7]

-

Container: Keep in the original, tightly sealed container.[2][3][7] If the original container is compromised, transfer to a suitable, properly labeled, and compatible container.

-

Incompatible Materials: Store away from incompatible substances such as oxidizing agents, bases, and strong reducing agents.[2] Segregate from alkalies and chemicals that are readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[2]

-

Material Compatibility: Avoid storage in containers made of mild steel or galvanized steel/zinc, as it can react to produce flammable hydrogen gas.[2] Do not use aluminum or galvanized containers.[2]

| Storage Condition | Recommendation | Rationale |

| Temperature | Cool place[7] | To minimize vaporization and potential pressure buildup. |

| Atmosphere | Dry[7] | To prevent potential hydrolysis of the ester groups. |

| Ventilation | Well-ventilated area[2][7] | To prevent the accumulation of potentially harmful vapors. |

| Segregation | Away from incompatible materials[2] | To prevent hazardous chemical reactions. |

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

Spill Response

Figure 2. Flowchart for responding to a this compound spill.

First Aid Measures

Immediate and appropriate first aid is critical in minimizing injury from exposure.

-

Inhalation: Remove the individual to fresh air and keep them warm and at rest.[2][3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[2][8] Remove all contaminated clothing.[2][3][8] Seek immediate medical attention.[2][3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water.[3] Seek immediate medical attention.[3]

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray.[2][3][7]

-

Hazards from Combustion: Combustion can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[2][8]

-

Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[2][8]

Conclusion

This compound is an indispensable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential for harm if not handled with the respect and caution it demands. By internalizing the principles outlined in this guide—from a thorough understanding of its hazards to the diligent application of engineering controls, personal protective equipment, and emergency preparedness—researchers can confidently and safely harness the synthetic power of this versatile reagent, advancing scientific discovery while prioritizing personal and collective safety.

References

- Santa Cruz Biotechnology. (n.d.). This compound Material Safety Data Sheet.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 28868-76-0).

- ChemicalBook. (n.d.). This compound | 28868-76-0.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.

- Sigma-Aldrich. (n.d.). This compound 94% 28868-76-0.

- Sigma-Aldrich. (n.d.). This compound 94 28868-76-0.

- Sigma-Aldrich. (n.d.). This compound 94 28868-76-0 - Safety Information.

- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.

- Fisher Scientific. (2011). SAFETY DATA SHEET - Diethyl chloromalonate.

- PubChem. (n.d.). This compound.

- Tokyo Chemical Industry. (n.d.). This compound 28868-76-0.

- Vulcanchem. (n.d.). Dimethyl dichloromalonate - 29653-30-3.

- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.

- PAHO. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.

- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

- Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate.

- UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

- LookChem. (n.d.). This compound.

Sources

- 1. This compound | 28868-76-0 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C5H7ClO4 | CID 120070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 氯丙二酸二甲酯 94% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 94 28868-76-0 [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

An In-depth Technical Guide to the Synthesis of Dimethyl Chloromalonate from Dimethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl chloromalonate, a pivotal reagent in organic synthesis, particularly for the preparation of various active pharmaceutical ingredients (APIs). The primary focus is on the efficient and scalable chlorination of dimethyl malonate utilizing sulfuryl chloride. This document delves into the mechanistic underpinnings of the reaction, presents a detailed, field-proven experimental protocol, and addresses critical aspects of reaction optimization, byproduct formation, and purification strategies. Furthermore, a comparative analysis of alternative chlorinating agents is provided to offer a broader perspective for researchers and drug development professionals. This guide is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and practical understanding of this important transformation.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule widely employed as a key building block in the synthesis of a diverse range of complex organic molecules. Its utility is underscored by its application in the preparation of several notable APIs. For instance, it is a crucial intermediate in the synthesis of the dual-acting pulmonary antihypertensive agent Bosentan and the antidepressant Vilazodone.[1] The presence of both an electrophilic chlorinated center and two ester functionalities allows for a variety of subsequent chemical modifications, making it a versatile synthon in medicinal and process chemistry.

Despite its importance, the commercial availability of high-purity this compound can be limited, and existing literature methods sometimes result in significant impurities.[1] This necessitates the development of robust, scalable, and cost-effective in-house synthetic procedures. This guide aims to provide such a procedure, with a focus on practical application and scientific rigor.

Mechanistic Insights: The Chlorination of an Active Methylene Compound

The chlorination of dimethyl malonate with sulfuryl chloride (SO₂Cl₂) proceeds via a free-radical chain mechanism .[2][3] This is a classic example of the halogenation of an active methylene compound, where the hydrogens alpha to two carbonyl groups are particularly susceptible to abstraction. The mechanism can be dissected into three key stages: initiation, propagation, and termination.

Initiation

The reaction is typically initiated by the homolytic cleavage of sulfuryl chloride, which can be induced by heat or a radical initiator like azobisisobutyronitrile (AIBN), to generate a chlorine radical (Cl•) and a sulfonyl chloride radical (•SO₂Cl). The sulfonyl chloride radical can then decompose to sulfur dioxide (SO₂) and another chlorine radical.

SO₂Cl₂ → •SO₂Cl + Cl•

•SO₂Cl → SO₂ + Cl•

Propagation

The propagation phase consists of a self-sustaining cycle of two key steps:

-

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the active methylene position of dimethyl malonate. This is the rate-determining step and results in the formation of a resonance-stabilized malonate radical and hydrogen chloride (HCl).

Cl• + CH₂(COOCH₃)₂ → •CH(COOCH₃)₂ + HCl

-

Chlorine Transfer: The malonate radical then reacts with a molecule of sulfuryl chloride to yield the desired product, this compound, and regenerates the sulfonyl chloride radical, which continues the chain reaction.

•CH(COOCH₃)₂ + SO₂Cl₂ → ClCH(COOCH₃)₂ + •SO₂Cl

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals or a chlorine radical with a malonate radical.

Cl• + Cl• → Cl₂

•CH(COOCH₃)₂ + Cl• → ClCH(COOCH₃)₂

Below is a Graphviz diagram illustrating the propagation cycle of the free-radical chlorination of dimethyl malonate.

Caption: Propagation cycle of the free-radical chlorination.

Experimental Protocol: Synthesis with Sulfuryl Chloride

The following protocol is a robust and scalable method for the synthesis of this compound. It has been optimized to maximize the yield of the desired product while minimizing the formation of the primary byproduct, dimethyl dichloromalonate.[1]

Materials and Equipment

| Material/Equipment | Specifications |

| Dimethyl malonate | ≥99% purity |

| Sulfuryl chloride | ≥97% purity |

| Round-bottom flask | Sized appropriately for the reaction scale |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Thermometer | |

| Heating mantle/oil bath | |

| Gas outlet/scrubber | To neutralize evolved HCl and SO₂ gases |

| Rotary evaporator | For removal of volatiles |

| High-vacuum pump | For distillation |

| Fractional distillation apparatus | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with dimethyl malonate (1.0 eq). The reaction is typically performed neat (without a solvent).

-

Addition of Sulfuryl Chloride: While stirring the dimethyl malonate at room temperature (20-25 °C), add sulfuryl chloride (1.2 eq) dropwise via a dropping funnel over a period of 1 hour. It is crucial to maintain the temperature below 25 °C during the addition to control the initial exotherm.

-

Reaction Progression: After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the consumption of dimethyl malonate. The reaction is considered complete when the area percentage of the starting material is less than 6%.[1]

-

Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. The crude product can be used directly in some subsequent reactions, or purified as described below.

Safety Precautions

-

Sulfuryl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing corrosive gases.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these gases.

-

In case of a spill, do not use water. Use an inert absorbent material like sand or vermiculite to contain the spill.

Byproduct Formation and Purification Strategies

The primary byproduct in this reaction is dimethyl 2,2-dichloromalonate , which is formed from the further chlorination of the desired product. The formation of this impurity is influenced by several factors:

-

Molar Ratio of Sulfuryl Chloride: Using a significant excess of sulfuryl chloride will increase the formation of the dichloro-byproduct. A molar ratio of 1.2 equivalents of sulfuryl chloride to dimethyl malonate is often optimal for maximizing the yield of the monochlorinated product.[1]

-

Reaction Time and Temperature: Prolonged reaction times or higher temperatures can also lead to an increase in the formation of dimethyl dichloromalonate.[1]

Purification Methods

Two primary methods are employed for the purification of this compound:

-

Fractional Distillation under Reduced Pressure: This is a common method for purifying liquid products. However, the boiling points of dimethyl malonate, this compound, and dimethyl dichloromalonate can be relatively close, which may lead to co-distillation and reduced yields of the pure product.

-

Silica-Plug Filtration: This is a simple and effective method for removing the more polar dimethyl dichloromalonate impurity.[1] The crude product is passed through a short column of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). The less polar this compound elutes first, followed by the more polar dichloro-byproduct. This method is often faster and can result in higher recovery of the desired product compared to fractional distillation.

Comparative Analysis of Alternative Chlorinating Agents

While sulfuryl chloride is the most common and cost-effective reagent for this transformation, other chlorinating agents can also be employed.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, easy-to-handle reagent that can be used for the chlorination of active methylene compounds.[5][6] The reaction with NCS can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions. For the chlorination of β-dicarbonyl compounds, the reaction is often carried out in a polar solvent and can be catalyzed by acid.[5]

-

Advantages: Safer to handle than sulfuryl chloride.

-

Disadvantages: Generally more expensive and may require longer reaction times or the use of a catalyst. The succinimide byproduct needs to be removed during workup.

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid is another solid, stable, and inexpensive chlorinating agent.[7][8] It is a powerful reagent that can deliver three equivalents of active chlorine. TCCA can also react via both electrophilic and radical pathways.[1][8]

-

Advantages: High chlorine content, cost-effective, and easy to handle.

-

Disadvantages: Its high reactivity can sometimes lead to over-chlorination or other side reactions if not carefully controlled. The cyanuric acid byproduct is a solid that needs to be filtered off.

The choice of chlorinating agent will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and desired purity of the final product. For large-scale industrial applications, the efficiency and low cost of sulfuryl chloride often make it the preferred reagent.

Conclusion

The synthesis of this compound from dimethyl malonate is a critical transformation in organic and medicinal chemistry. The use of sulfuryl chloride provides a highly efficient and scalable method for this conversion. A thorough understanding of the free-radical mechanism, careful control of reaction parameters to minimize byproduct formation, and the selection of an appropriate purification strategy are all essential for obtaining the desired product in high yield and purity. While alternative chlorinating agents like NCS and TCCA offer advantages in terms of handling safety, sulfuryl chloride remains a widely used and practical choice for this important synthesis. This guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to confidently and successfully perform this valuable chemical transformation.

References

-

Babu, G. R., Rajesh, T., Nagarjuna, R., Krishna, A. V. G., & Madhusudhan, G. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

- Google Patents. (n.d.). EP0872463A1 - Chlorination of substituted alkenes using trichloroisocyanuric acid.

-

Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). Retrieved from [Link]

-

Gaspa, S., Carraro, M., Pisano, L., Porcheddu, A., & De Luca, L. (2019). Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. European Journal of Organic Chemistry, 2019(22), 3544-3552. [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]

-

International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

-

ChemEurope. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

Bentham Science. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Retrieved from [Link]

-

Master Organic Chemistry. (2013, July 30). Free Radical Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 18.4: Radical reactions in practice. Retrieved from [Link]

- Google Patents. (n.d.). CN1382671A - Process for preparing ester from acetic acid and chlorine gas by cyanation in advance.

-

YouTube. (2021, April 16). Free Radical Reactions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

Sources

- 1. Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent [ouci.dntb.gov.ua]

- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Sulfuryl_chloride [chemeurope.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 7. Trichloroisocyanuric acid - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Reactions of Dimethyl Chloromalonate

Foreword: The Architect's Synthon

In the intricate field of organic synthesis, certain reagents distinguish themselves not by their complexity, but by their versatile and predictable reactivity. Dimethyl chloromalonate is one such cornerstone molecule. It is a trifunctional C3 synthon, prized for its role as a foundational building block in constructing a vast array of complex molecular architectures, from life-saving pharmaceuticals to advanced functional materials.[1][2] This guide eschews a superficial overview, instead delving into the mechanistic underpinnings and practical applications that define the utility of this reagent. We will explore not just the "how" but the "why," providing the causal logic behind experimental choices, empowering researchers to innovate rather than merely replicate.

Synthesis and Physicochemical Profile

The utility of any reagent begins with its reliable preparation. While commercially available, the purity of this compound can be inconsistent, often containing the byproduct dimethyl 2,2-dichloromalonate.[1] An efficient, scalable synthesis is therefore a critical first step for any research program.

Preferred Synthetic Route: Chlorination of Dimethyl Malonate

The most practical and cost-effective method for producing this compound is the direct chlorination of dimethyl malonate using sulfuryl chloride (SO₂Cl₂).[1] This reaction proceeds via a free-radical mechanism at the activated methylene position.[3]

Mechanism Insight: The reaction is initiated by the formation of chlorine radicals from sulfuryl chloride. The α-protons of dimethyl malonate are acidic (pKa ≈ 13), but the reaction with SO₂Cl₂ does not require a strong base.[4] The key is controlling the stoichiometry and temperature to favor mono-chlorination over the formation of the dichloro- impurity.[1][3]

Experimental Protocol: Pilot-Scale Synthesis of this compound[1]

-

Reactor Setup: A 50-L glass reactor is purged with dry nitrogen.

-

Charging Reagents: Dimethyl malonate (20 kg, 151.4 mol) is charged into the reactor at ambient temperature (25 °C).

-

Addition of Chlorinating Agent: Sulfuryl chloride (24.5 kg, 181.7 mol) is added dropwise over 1 hour, ensuring the internal temperature is maintained below 25 °C to control the reaction's exothermicity.

-

Reaction Drive: The mixture is gradually heated to 40-45 °C and held for 4-5 hours. This temperature provides a balance between a practical reaction rate and minimizing over-chlorination.[3]

-

Monitoring: The reaction is monitored by Gas Chromatography (GC) until the starting dimethyl malonate is below a target threshold (e.g., <6 area%).

-

Isolation: The reaction is cooled to 25 °C. The product is a liquid and can be used directly for many applications without a complex workup, typically affording a 98% yield with ~90% purity.[1]

Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Physicochemical Data Summary

A clear understanding of a reagent's properties is paramount for safety and experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO₄ | [5] |

| Molecular Weight | 166.56 g/mol | [6] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 1.305 g/mL at 25 °C | |

| Boiling Point | 105-106 °C at 19 mmHg | |

| Refractive Index | n20/D 1.437 | |

| Hazards | Causes severe skin burns and eye damage | [6] |

Core Reactivity: The Electrophilic Malonate Equivalent